Tolnifanide

Overview

Description

Scientific Research Applications

Toxicological Research and Safety Assessments

Tolnifanide's applications in scientific research primarily involve toxicological studies. These studies are crucial for understanding the safety and potential hazards of chemicals, including Tolnifanide. Research in this area contributes to the advancement of methodologies for assessing chemical hazards, moving away from traditional animal toxicology studies to more mechanism-based, target-specific observations using in vitro assays (Tice et al., 2013).

Environmental and Health Risk Assessment

Tolnifanide is also relevant in the context of assessing environmental and health risks posed by toxic chemicals. Studies in this domain involve analyzing the impact of chemicals like Tolnifanide on human health and the environment. This research is vital for identifying chemicals that require special monitoring due to their potential to cause harm in various scenarios, including industrial accidents or intentional misuse (Prodanchuk et al., 2021).

Development of Predictive Models for Toxicity

Research on Tolnifanide contributes to the development of predictive models for toxicity. These models are designed to predict the potential for toxicity based on bioactivity profiling, using data from various sources, including physical-chemical properties, biochemical assays, and toxicogenomic analyses. This approach is part of a broader effort to forecast toxicity and prioritize chemical testing (Dix et al., 2007).

Advancements in In Silico Toxicology

Tolnifanide's role in scientific research extends to advancements in in silico toxicology. This field involves the use of computational methods to predict toxicological endpoints, adverse effects, and metabolism of substances like Tolnifanide. It plays a crucial role in enhancing the safety evaluations and risk assessments in the pharmaceutical and chemical industries (Valerio, 2009).

Enhancing Understanding of Chemical-Biological Interactions

Studies involving Tolnifanide enhance our understanding of chemical-biological interactions, particularly in the context of toxicology and safety science. This research contributes to a more comprehensive understanding of how chemicals interact with biological systems, informing both scientific knowledge and practical applications in environmental and health safety (McPartland et al., 2014).

properties

IUPAC Name |

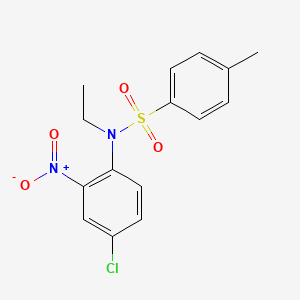

N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-3-17(14-9-6-12(16)10-15(14)18(19)20)23(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDZUEJJUCDJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470881 | |

| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |

CAS RN |

304911-98-6 | |

| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)

![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)

![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)